molecular formula C7H7ClO2 B1358898 4-Chloro-3-(hydroxymethyl)phenol CAS No. 876299-47-7

4-Chloro-3-(hydroxymethyl)phenol

Cat. No. B1358898
CAS RN: 876299-47-7
M. Wt: 158.58 g/mol
InChI Key: ZPNJDGLWSCMYIJ-UHFFFAOYSA-N
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Description

4-Chloro-3-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 876299-47-7. It has a molecular weight of 158.58 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H7ClO2 . The InChI code for this compound is 1S/C7H7ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Quantitative Analysis of Hydroxyl Groups in Lignins

4-Chloro-3-(hydroxymethyl)phenol plays a role in the quantitative analysis of hydroxyl groups in lignins. An experimental protocol was developed using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a phosphitylation reagent in 31P NMR analysis, enabling excellent resolution of phenolic hydroxyl environments, including those in condensed moieties (Granata & Argyropoulos, 1995).

Synthesis of Metal Complexes

The compound has been used in synthesizing transition metal complexes, through a condensation reaction, demonstrating its utility in creating ligands for metal ions. These metal complexes have shown moderate in vitro anticancer activity against the HeLa cell line (Abbas et al., 2020).

Catalysis in Hydroxymethylation

Hydroxypropyl cyclodextrins (HP-CyDs) have been used as catalysts for the selective synthesis of 4-(hydroxymethyl)phenol from phenol and formaldehyde. This demonstrates its application in enhancing selectivity in chemical synthesis (Komiyama, 1989).

Electrochemical Oxidation

This compound has been studied for its electrochemical oxidation, showing its significance in understanding the mineralization and degradation pathways of similar organic compounds (Song et al., 2010).

Bond Dissociation Energies and Proton Affinities

This compound has also been used in studies focusing on the O-H bond dissociation energies and proton affinities of substituted phenols, providing insights into the energetics of phenolic compounds (Chandra & Uchimaru, 2002).

Electrophilic Attack Studies

Research on the formation of hydroxymethylphenols from phenol and formaldehyde in aqueous alkaline solutions utilized this compound to understand the electrophilic attack mechanism and its subsequent effects on product distribution (Komiyama, 1988).

Safety and Hazards

This compound is classified under GHS07 for safety. It is considered toxic if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

properties

IUPAC Name

4-chloro-3-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNJDGLWSCMYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (1M in diethyl ether, 25 mL, 25 mmol) was added to an ice-cooled solution of 2-chloro-5-hydroxy-benzoic acid (4 g, 23.2 mmol) in tetrahydrofuran (200 mL) and the mixture was heated under reflux for 6 hours. The mixture was then diluted with a mixture of water/tetrahydrofuran, acidified with 1M hydrochloric acid, and extracted with ethyl acetate. The organic solution was dried over sodium sulphate and concentrated in vacuo to afford the title compound in quantitative yield, 4.3 g.
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25 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-5-hydroxybenzoic acid (2.96 g, 17.2 mmol, Apin) in THF (60 ml) under nitrogen was slowly added 1 M borane in THF (30 ml, 30.0 mmol). The suspension was stirred for 20 minutes at ambient temperature. The mixture was refluxed at 80° C., under nitrogen for 3 h. The reaction mixture was allowed to cool to ambient temperature then carefully quenched using methanol (20 ml). The mixture was then refluxed for a further 1 h at 80° C. under nitrogen. The solvent was removed in vacuo and left under high pressure vacuum overnight to give the title compound as a cloudy gum (3.38 g); LCMS: (System 4) (M-H)−=157, tRET=1.50 min.
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2.96 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-(hydroxymethyl)phenol
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